

Spectroscopic Profile of 2,4,6-T trimethoxyaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	2,4,6-trimethoxyaniline Hydrochloride
Cat. No.:	B012728

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,4,6-trimethoxyaniline hydrochloride** (CAS No. 102438-99-3), a key intermediate in pharmaceutical and chemical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the characterization and utilization of this compound.

Introduction

2,4,6-Trimethoxyaniline hydrochloride is the salt form of 2,4,6-trimethoxyaniline, a substituted aniline derivative. The presence of three methoxy groups on the aromatic ring significantly influences its chemical properties and reactivity. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in various research and development applications.

Spectral Data Summary

The following tables summarize the key spectral data for **2,4,6-trimethoxyaniline hydrochloride**. It is important to note that spectral data for the hydrochloride salt may differ from the free base due to the protonation of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **2,4,6-Trimethoxyaniline Hydrochloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results	Aromatic Protons (H-3, H-5)		
Data not available in search results	Methoxy Protons (-OCH ₃) at C-2, C-6		
Data not available in search results	Methoxy Protons (-OCH ₃) at C-4		
Data not available in search results	Ammonium Protons (-NH ₃ ⁺)		

Table 2: ^{13}C NMR Spectral Data of **2,4,6-Trimethoxyaniline Hydrochloride**

Chemical Shift (ppm)	Assignment
Data not available in search results	C-1 (Carbon attached to -NH ₃ ⁺)
Data not available in search results	C-2, C-6 (Carbons attached to -OCH ₃)
Data not available in search results	C-4 (Carbon attached to -OCH ₃)
Data not available in search results	C-3, C-5 (Aromatic CH)
Data not available in search results	Methoxy Carbons (-OCH ₃)

Note: Specific chemical shift values for **2,4,6-trimethoxyaniline hydrochloride** were not found in the provided search results. The table indicates the expected signals.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2,4,6-Trimethoxyaniline Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results	Strong, Broad	N-H stretch (Ammonium salt)
Data not available in search results	Medium-Strong	C-H stretch (Aromatic)
Data not available in search results	Strong	C-O stretch (Aryl ether)
Data not available in search results	Medium-Strong	C=C stretch (Aromatic ring)
Data not available in search results	Medium	N-H bend (Ammonium salt)

Note: Specific peak positions for **2,4,6-trimethoxyaniline hydrochloride** were not found in the provided search results. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,4,6-Trimethoxyaniline Hydrochloride**

m/z	Ion
Data not available in search results	[M+H] ⁺ (protonated free base)
Data not available in search results	[M] ⁺ (molecular ion of free base)

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base (2,4,6-trimethoxyaniline) or its protonated form. Specific fragmentation patterns were not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **2,4,6-trimethoxyaniline hydrochloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,4,6-trimethoxyaniline hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the ammonium protons may exchange with deuterium in some solvents.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid **2,4,6-trimethoxyaniline hydrochloride** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent disc using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of a pure KBr pellet.

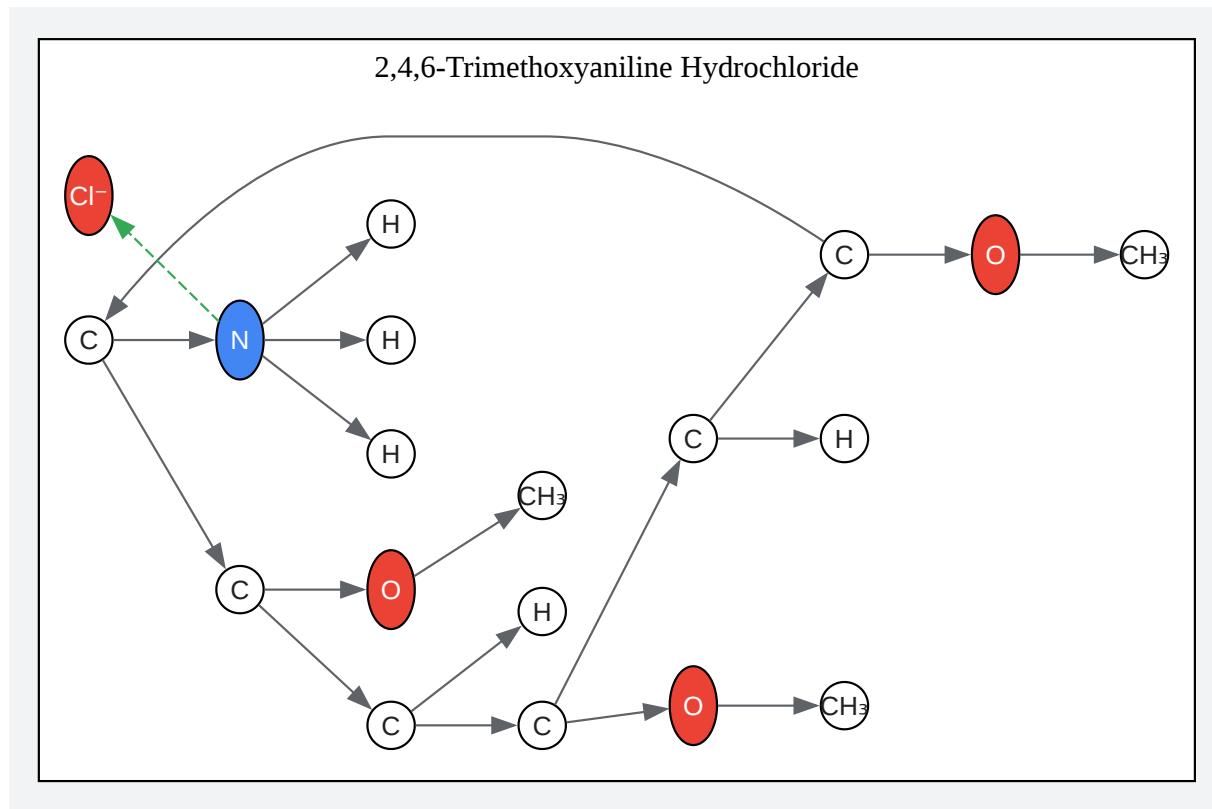
- Record the spectrum of the sample pellet over the range of 4000-400 cm^{-1} .
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **2,4,6-trimethoxyaniline hydrochloride** in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base ($[\text{M}+\text{H}]^+$).
 - The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

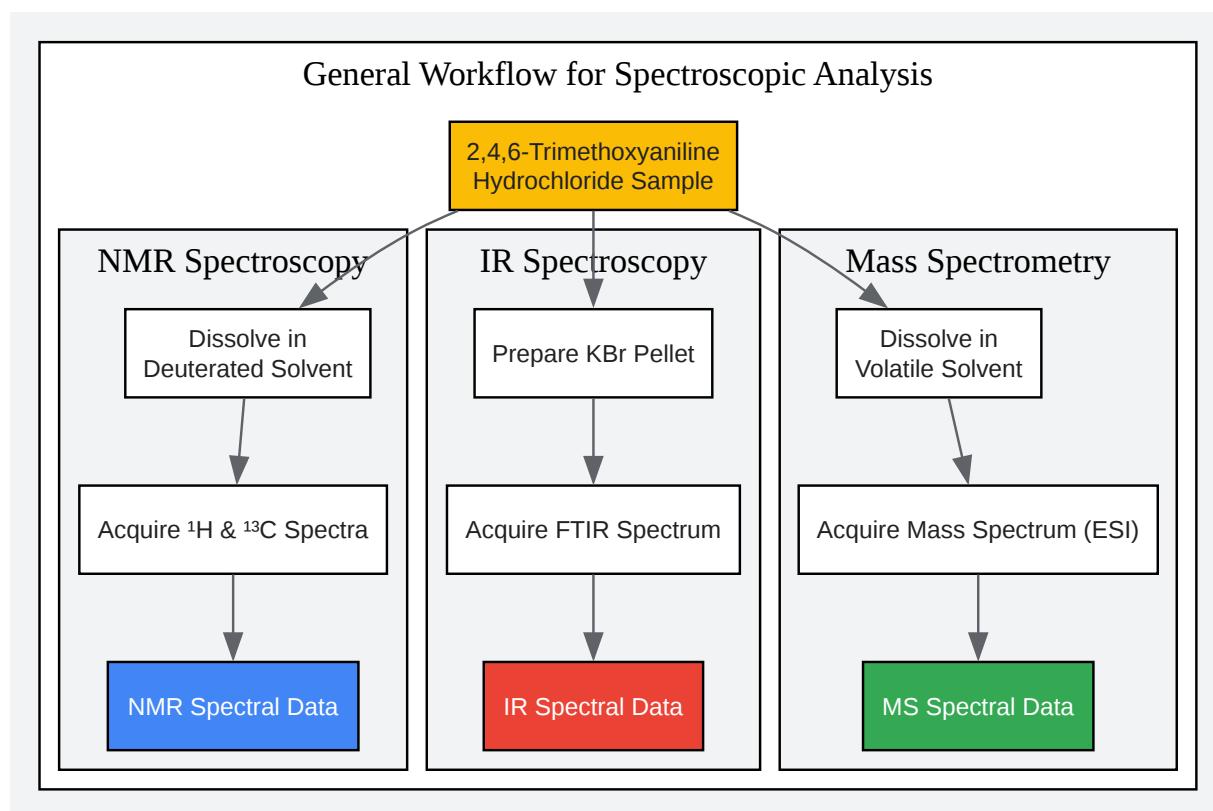
Visualizations

Molecular Structure



Caption: Molecular structure of **2,4,6-trimethoxyaniline hydrochloride**.

Experimental Workflow for Spectral Analysis



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Caption: Experimental workflow for spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of **2,4,6-trimethoxyaniline hydrochloride**. While specific, experimentally-derived quantitative data was not available in the initial search, the provided information on expected spectral features and detailed experimental protocols will serve as a valuable resource for researchers and scientists in confirming the identity and purity of this important chemical compound. It is recommended that users of this compound perform their own spectral analysis for verification.

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